molecular formula C24H29N7O B2552438 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251553-61-3

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2552438
CAS No.: 1251553-61-3
M. Wt: 431.544
InChI Key: UJELXVJYUGWJBC-UHFFFAOYSA-N
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Description

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, an imidazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine, imidazole, and pyrimidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to exhibit anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent sets it apart from other similar compounds .

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-6-5-7-20(14-19)28-10-12-30(13-11-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-8-3-2-4-9-29/h5-7,14-18H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELXVJYUGWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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